Specific Scientific Field: The compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is used in the Fmoc solid-phase peptide synthesis method . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Thorough Summary of the Results or Outcomes Obtained: The Fmoc amino acid azides synthesized using this method are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Specific Scientific Field: The compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .
Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is used in capillary electrophoresis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a complex organic compound characterized by its unique structural features, including a fluorenyl group and a methoxycarbonyl moiety. This compound belongs to the family of amino acids and is notable for its potential applications in medicinal chemistry and biochemistry. The presence of the fluorenyl group is particularly significant, as it contributes to the compound's stability and may influence its biological activity.
The molecular formula of this compound is C₁₈H₃₁NO₃, indicating that it consists of carbon, hydrogen, nitrogen, and oxygen atoms. The specific stereochemistry at the second carbon atom (S configuration) plays a crucial role in determining the compound's interactions with biological systems.
The chemical reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid can be analyzed through various types of reactions:
These reactions are facilitated by specific enzymes in biological systems, illustrating the compound's potential as a substrate for enzymatic transformations
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has been studied using computer-aided prediction methods. These studies suggest that this compound may exhibit various pharmacological effects, including: The prediction of biological activities is based on structure-activity relationship models that correlate molecular structure with observed biological effects .
Several synthetic routes have been developed to produce (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has several potential applications:
Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid focus on its binding affinity to various biological targets:
Similar compounds include various derivatives of amino acids and fluorenyl-containing structures. Notable comparisons include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1. 9-Fluorenylmethanol | Contains a fluorenyl group | Simpler structure, lacks amino acid functionality |
2. Fmoc-Amino Acids | Fluorenylmethoxycarbonyl protecting group | Commonly used in peptide synthesis |
3. 2-Methyldecanoic Acid | Aliphatic chain similar to decenoic acid | Lacks aromatic character |
These compounds share structural similarities but differ significantly in their functional groups and biological activities, highlighting the uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid in terms of both structure and potential applications.